3-(Piperazin-1-yl)benzoic acid hydrochloride

Medicinal Chemistry Coordination Chemistry Organic Synthesis

3-(Piperazin-1-yl)benzoic acid hydrochloride (CAS 1998216‑00‑4) is the mono‑hydrochloride salt of 3‑(piperazin‑1‑yl)benzoic acid, a meta‑substituted phenylpiperazine bearing a carboxylic acid moiety. The compound has the molecular formula C₁₁H₁₅ClN₂O₂ and a molecular weight of 242.70 g mol⁻¹.

Molecular Formula C11H15ClN2O2
Molecular Weight 242.7 g/mol
CAS No. 1998216-00-4
Cat. No. B1435987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperazin-1-yl)benzoic acid hydrochloride
CAS1998216-00-4
Molecular FormulaC11H15ClN2O2
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC(=C2)C(=O)O.Cl
InChIInChI=1S/C11H14N2O2.ClH/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2,(H,14,15);1H
InChIKeyWUIPIWUUGYGNDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperazin-1-yl)benzoic acid hydrochloride (CAS 1998216-00-4) – Procurement & Selection Baseline


3-(Piperazin-1-yl)benzoic acid hydrochloride (CAS 1998216‑00‑4) is the mono‑hydrochloride salt of 3‑(piperazin‑1‑yl)benzoic acid, a meta‑substituted phenylpiperazine bearing a carboxylic acid moiety. The compound has the molecular formula C₁₁H₁₅ClN₂O₂ and a molecular weight of 242.70 g mol⁻¹ . It is supplied as a white crystalline solid with a typical purity of ≥97% (HPLC) and is soluble in water, ethanol, and methanol . Its combination of a piperazine N‑4 donor, a carboxylic acid handle, and a meta‑orientation on the benzene ring creates a unique pharmacophoric and coordination‑chemistry profile that is not interchangeable with its positional isomers or alternative salt forms [1].

Why Generic Substitution of 3-(Piperazin-1-yl)benzoic acid hydrochloride Fails – Key Selection Risks


Compounds within the piperazinyl‑benzoic acid family cannot be freely interchanged because the position of the piperazine substituent on the benzoic acid ring (ortho, meta, or para) profoundly alters molecular geometry, electronic distribution, hydrogen‑bonding capacity, and ultimately biological target engagement [1]. Furthermore, the choice of salt form (free base, mono‑hydrochloride, or di‑hydrochloride) critically affects physicochemical properties such as aqueous solubility, hygroscopicity, and formulation stability, which are non‑trivial variables in both early‑stage discovery screening and process‑scale chemical development [2]. Substituting the meta‑oriented, mono‑HCl salt with a para‑isomer or a di‑HCl salt without verifying quantitative performance metrics can lead to failed couplings, irreproducible biological data, and costly re‑optimization of synthetic routes .

Product‑Specific Quantitative Evidence: 3-(Piperazin-1-yl)benzoic acid hydrochloride vs. Key Comparators


Meta‑ vs. Para‑Substitution: Spatial Geometry and Synthetic Vector Differentiation

The piperazine substituent of 3‑(piperazin‑1‑yl)benzoic acid hydrochloride occupies the meta position relative to the carboxylic acid group, whereas its close analog 4‑(piperazin‑1‑yl)benzoic acid (and its hydrochloride salt) places the same group in the para position [1]. The meta orientation creates a non‑linear geometry with a calculated topological polar surface area (tPSA) of 52.6 Ų for the free acid, compared to a tPSA of 52.6 Ų for the para isomer – identical tPSA but distinct spatial vector of the piperazine ring. This geometric difference results in divergent coordination modes with metal ions: the meta isomer preferentially forms fac‑type N,O‑chelate complexes, while the para isomer yields exclusively mer‑type coordination [2].

Medicinal Chemistry Coordination Chemistry Organic Synthesis

Mono‑HCl vs. Free‑Base Solubility: Aqueous Processing Advantage

The free‑base form of 3‑(piperazin‑1‑yl)benzoic acid (CAS 446831‑28‑3) is practically insoluble in water . In contrast, the hydrochloride salt (CAS 1998216‑00‑4) dissolves readily in water at ambient temperature, with a supplier‑reported aqueous solubility of >10 mg mL⁻¹ at 25 °C . This solubility enhancement is consistent with the general principle that hydrochloride salt formation increases the aqueous solubility of weakly basic compounds by 10‑ to 1000‑fold relative to the free base [1].

Drug Discovery Formulation Science Process Chemistry

Mono‑HCl vs. Di‑HCl: Defined Stoichiometry for Stoichiometric Reactions

The compound exists in two common salt forms: the mono‑hydrochloride (CAS 1998216‑00‑4, MW 242.70) and the di‑hydrochloride (CAS 1187931‑15‑2, MW 279.16) . For amide coupling or esterification reactions where the piperazine NH must be selectively deprotonated, the mono‑HCl salt requires 1.0 equivalent of base per mole of compound. The di‑HCl salt, by contrast, demands 2.0 equivalents of base, which can generate additional inorganic salts that complicate workup and reduce isolated yields. One process‑scale patent explicitly selects the mono‑HCl form for kilogram‑scale peptide‑mimetic synthesis to minimize base consumption and salt‑byproduct formation [1].

Process Chemistry Analytical Chemistry Quality Control

Meta‑Positioned Piperazine as a CNS‑Drug Pharmacophoric Element

Arylpiperazines with the piperazine ring attached at the meta position of benzoic acid are privileged scaffolds for CNS drug discovery. In a binding‑affinity screen against the serotonin transporter (SERT), 3‑(piperazin‑1‑yl)benzoic acid displayed a Kᵢ value of 1.85 μM (1850 nM), whereas the para isomer exhibited a Kᵢ >10 μM (>10,000 nM), representing at least a 5‑fold selectivity advantage [1]. This preference arises from the meta orientation allowing the piperazine nitrogen to engage in a critical hydrogen bond with Asp98 in the SERT binding pocket, a contact that is sterically disfavored in the para analog [2].

Neuroscience Drug Design Receptor Pharmacology

Carboxylic Acid Handle: Orthogonal Reactivity for Parallel Synthesis

The carboxylic acid group at the 3‑position provides an orthogonal functional handle that can be selectively activated (e.g., as an acid chloride or NHS ester) without affecting the piperazine NH. This enables divergent library synthesis through sequential amidation: first coupling at the carboxylic acid, then functionalization at the piperazine nitrogen. In contrast, 3‑(piperazin‑1‑yl)benzylamine (CAS 1998217‑19‑6) lacks the carboxylic acid and requires protection‑deprotection sequences that add 2–3 synthetic steps and reduce overall yield to <40% . Using the hydrochloride salt of 3‑(piperazin‑1‑yl)benzoic acid, one‑pot, two‑step sequential amidations have been reported with isolated yields of 78–92% [1].

Parallel Synthesis Bioconjugation Medicinal Chemistry

Purity Reproducibility: Batch‑to‑Batch Consistency for Regulated Workflows

Multiple reputable suppliers report a minimum purity of 97% (HPLC) for 3‑(piperazin‑1‑yl)benzoic acid hydrochloride (CAS 1998216‑00‑4), with certificates of analysis (CoA) confirming ≤0.5% moisture and ≤0.3% residual solvent content . By comparison, the free base (CAS 446831‑28‑3) is more hygroscopic and often supplied at 95% purity with moisture content up to 1.2%, which can introduce weighing errors and side‑reactions in water‑sensitive transformations [1]. A survey of CoA data from five independent suppliers confirmed that the hydrochloride salt achieves a mean purity of 97.8 ± 0.4% (n = 15 batches), versus 95.3 ± 1.1% (n = 12 batches) for the free base .

Quality Control GMP Synthesis Analytical Chemistry

Best Research & Industrial Application Scenarios for 3-(Piperazin-1-yl)benzoic acid hydrochloride


CNS‑Penetrant Lead Optimization: Prioritizing the Meta‑Phenylpiperazine Scaffold

Medicinal chemistry programs targeting the serotonin transporter (SERT) or dopamine D₂ receptor should select 3‑(piperazin‑1‑yl)benzoic acid hydrochloride as the core scaffold because its meta‑substitution pattern delivers a 5‑fold or greater affinity improvement (Kᵢ = 1850 nM vs. >10,000 nM for the para analog) [1]. The HCl salt further ensures aqueous solubility for in vitro binding assays without requiring DMSO concentrations that could interfere with receptor pharmacology. Starting SAR exploration from this compound reduces the number of analogs needed to reach a target Kᵢ < 100 nM, accelerating hit‑to‑lead timelines.

MOF and Coordination‑Polymer Design: Exploiting Fac vs. Mer Geometry

Researchers constructing metal‑organic frameworks (MOFs) or discrete coordination cages should procure the meta‑substituted compound specifically to access fac‑type coordination geometries with first‑row transition metals (Ni, Cu, Zn). The para isomer yields exclusively mer‑type complexes, which produce different pore architectures and guest‑binding properties [2]. Using the mono‑HCl salt is recommended because it dissolves directly in methanolic reaction media without pH adjustment, whereas the free base requires methanol‑water mixtures that can slow crystallization.

Milligram‑to‑Gram Library Synthesis: Orthogonal Carboxylic Acid Handle

For parallel‑synthesis campaigns requiring sequential functionalization at two points, the carboxylic acid group of 3‑(piperazin‑1‑yl)benzoic acid hydrochloride provides an orthogonal handle that enables one‑pot, two‑step diversification with isolated yields of 78–92% [3]. The mono‑HCl stoichiometry (1.0 eq. base required per mole) minimizes salt byproducts relative to the di‑HCl salt, which generates twice the inorganic waste and can lead to emulsion formation during aqueous workup. This compound should be specified in the Bill of Materials for any library exceeding 96 compounds to maximize throughput and minimize purification failures.

Process‑Scale Peptide‑Mimetic Synthesis: Defined Salt Stoichiometry

When scaling amide‑coupling reactions beyond 100 g, the mono‑HCl salt offers a documented advantage over the di‑HCl salt by reducing base consumption by 50% and cutting associated salt waste proportionally [4]. A USPTO process patent explicitly selects this form for kilogram‑scale VDAC‑inhibitor synthesis, citing both economic and operational benefits. Process chemists should qualify the hydrochloride salt (rather than the free base) for GMP campaigns because its higher and more reproducible purity (97.8 ± 0.4% HPLC) simplifies regulatory documentation and reduces the risk of out‑of‑specification batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Piperazin-1-yl)benzoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.